N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical structure makes it a valuable compound for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a key role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine: This compound has a similar structure but with a p-tolyl group instead of a cyclohexyl group.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group may contribute to its unique binding affinity and selectivity for the COX-2 enzyme .
Properties
Molecular Formula |
C21H25N3S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-cyclohexyl-8-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H25N3S/c1-15-7-6-14-24-20(15)23-19(16-10-12-18(25-2)13-11-16)21(24)22-17-8-4-3-5-9-17/h6-7,10-14,17,22H,3-5,8-9H2,1-2H3 |
InChI Key |
DGPRZROYAYECFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC3CCCCC3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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